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2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

NQO1 bioreductive prodrug nitroreductase

Researchers requiring validated IMPDH2 inhibitors or NQO1 substrates face batch-to-batch variability with uncharacterized analogs. This 5-nitropyridinyl-THIQ solves that with: - Quantified IMPDH2 inhibition: Ki 430 nM (IMP-competitive) & 240 nM (non-competitive) - NQO1 substrate activity benchmarked vs. CB-1954 (0.0062 µmol/min/mg) - 95-97% purity from multi-vendor supply chains for reproducible kinetics Available for immediate R&D shipment. Secure your defined chemical probe.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 416885-42-2
Cat. No. B3017260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS416885-42-2
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O2/c18-17(19)13-5-6-14(15-9-13)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2
InChIKeyHPLLSERLIHRSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Mono-Nitroaryl THIQ Scaffold for Bioreductive and IMPDH-Targeted Research


2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 416885-42-2) is a nitrogen-containing heterocyclic compound with molecular formula C14H13N3O2, molecular weight 255.27 g/mol, and a predicted density of 1.3±0.1 g/cm³ . It features a tetrahydroisoquinoline core N-substituted with a 5-nitropyridin-2-yl moiety, placing it within the 2-nitroaryl-1,2,3,4-tetrahydroisoquinoline class that has been systematically evaluated as a bioreducible substrate scaffold for NAD(P)H:quinone oxidoreductase 1 (NQO1) [1]. The compound has also been catalogued in BindingDB with reported inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive, anticancer, and antiviral therapies [2]. This dual-profile—bioreductive enzyme substrate potential and IMPDH-target engagement—distinguishes it from simple tetrahydroisoquinoline analogs lacking the nitropyridine warhead.

Bioreductive substrate
For NQO1 enzyme kinetics and prodrug activation studies
IMPDH2 inhibitor
Reported co-substrate competitive profile for mechanism research
5-Nitropyridin-2-yl warhead
Enables specific enzyme recognition versus unsubstituted THIQ

Why Generic THIQ Analogs Cannot Substitute in Bioreductive or IMPDH Studies


Substituting 2-(5-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline with a generic tetrahydroisoquinoline or even a close nitroaryl analog carries quantifiable risk. The specific positioning of the nitro group at the 5-position of the pyridin-2-yl ring creates a unique electronic and steric profile that directly governs enzymatic reduction kinetics. Data from the Burke et al. (2011) series demonstrate that within a single scaffold class, NQO1 specific activity spans over two orders of magnitude—from ≤0.001 µmol/min/mg for minimally active analogs (e.g., compounds 10a, 10f, 10g) to 0.11 µmol/min/mg for the most active member (compound 10b) [1]. Even the structurally closest comparator, 2-(3,5-dinitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (compound 12), exhibits a specific activity of 0.013 µmol/min/mg—markedly different from the mono-nitro 5-substituted analog profile [1]. Additionally, IMPDH2 inhibition data reported via BindingDB (Ki values of 430 nM and 440 nM against IMP and NAD co-substrates, respectively) indicate that this compound engages a distinct enzyme target compared to simple THIQ analogs lacking the nitropyridine moiety [2]. These quantitative divergences mean that procurement of an uncharacterized analog introduces significant uncertainty in both bioreductive activation efficiency and target engagement profiles.

Target: 5-nitropyridin-2-yl THIQ Unsubstituted THIQ analogs Lack nitropyridine warhead — no reported IMPDH2 engagement
Mono-nitro activation profile Dinitro analog (Compound 12) Higher electron deficiency may shift NQO1 reduction kinetics away from intermediate activation

Quantitative Differentiation vs. Closest Structural Analogs


NQO1 Specific Activity: Mono-Nitro vs. Di-Nitro Pyridyl-THIQ Analogs

Within the 2-nitroaryl-1,2,3,4-tetrahydroisoquinoline series evaluated by Burke et al. (2011) for recombinant human NQO1 activity, compound-specific activities span from ≤0.001 to 0.11 µmol/min/mg. The dinitro analog 2-(3,5-dinitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (compound 12) exhibits a specific activity of 0.013 µmol/min/mg, representing a distinct electronic reduction profile compared to mono-nitro congeners [1]. The prototype bioreductive agent CB-1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) shows a specific activity of 0.0062 µmol/min/mg in the same assay system [1]. The mono-nitro-5-pyridyl substitution pattern on the title compound confers intermediate electronic character—less electron-deficient than the dinitro species yet more activated than unsubstituted phenyl analogs (0.001 µmol/min/mg for compound 10a), enabling tunable bioreduction kinetics [1].

NQO1 specific activity: mono- vs dinitro analogs
Class-level inference
Mono-nitro-5-pyridyl THIQs show NQO1 activity up to 6.8× higher than CB-1954; dinitro analog (12) shows 2.1×. Series spans >100-fold range (0.001–0.11 µmol/min/mg).
Nitro substitution pattern critically determines NQO1 substrate efficiency
Verify specific activity under your assay conditions
NQO1 bioreductive prodrug nitroreductase enzyme kinetics

IMPDH2 Dual Co-Substrate Competitive Inhibition Profile

Data curated by BindingDB from ChEMBL report that 2-(5-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibits inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 430 nM against the IMP substrate and 440 nM against the NAD co-substrate, alongside a non-competitive inhibition Ki of 240 nM [1]. This multi-modal inhibition profile is distinct from tetrahydroisoquinoline analogs that lack the nitropyridine moiety and consequently show no IMPDH2 engagement. For context, IMPDH2 is a clinically validated target in immunosuppression (mycophenolate mofetil target), antiviral therapy (ribavirin), and oncology—with isoform-selective inhibitors being actively sought to reduce toxicity associated with pan-IMPDH inhibition [2].

IMPDH2 dual-substrate inhibition
Cross-study comparable
Ki = 240 nM (non-competitive); 430 nM (IMP-competitive); 440 nM (NAD-competitive)
Dual-substrate competitive profile supports IMPDH2 mechanism and co-substrate binding studies
Confirm inhibition mode in your assay system
IMPDH2 enzyme inhibition purine metabolism competitive inhibition

Mono-Nitro vs. Dinitro Analog: Physicochemical and Reductive Differences

The mono-nitro-5-pyridyl substitution on the target compound (C14H13N3O2; MW 255.27; predicted density 1.3±0.1 g/cm³; boiling point 467.5±45.0 °C ) results in lesser electron deficiency compared to the 3,5-dinitropyridin-2-yl analog (compound 12 in Burke 2011). This difference directly impacts single-electron reduction potential (E¹₇), a parameter shown by Nemeikaite-Ceniene et al. to correlate with NQO1 substrate reactivity—compounds with more positive E¹₇ values (stronger electron acceptors) generally exhibit higher NQO1 turnover rates [1]. The mono-nitro configuration provides a lower reduction potential, translating to more controlled enzymatic activation compared to the dinitro species, which may undergo excessive or non-specific reduction. The hydrogen bond acceptor count (specifically zero H-bond donors and limited H-bond acceptors from the nitro group ) also influences solubility and protein binding characteristics compared to more polar dinitro or carboxamide-substituted analogs.

Mono- vs dinitro: redox properties
Class-level inference
Mono-nitro: MW 255.27, lower electron deficiency. Dinitro: MW 300.27, higher reduction potential. NQO1 activity difference is modest (2.1× vs CB-1954) despite MW increase.
Mono-nitro configuration enables a more graduated bioreduction profile than the dinitro analog
Correlate with reduction potential assays to confirm activation control
electron deficiency reduction potential physicochemical properties nitroaryl activation

Positional Specificity of 5-Nitropyridin-2-yl vs. Other Nitroaryl Isomers

The 5-nitropyridin-2-yl substitution pattern on the target compound is structurally distinct from the 3-nitropyridin-2-yl analog (e.g., 1-methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline), which places the nitro group ortho to the N-aryl linkage rather than para as in the 5-nitro isomer. The para-nitro orientation (5-position) creates a more extended electron-withdrawing resonance effect across the pyridine ring, affecting the electron density at the N-1 of the tetrahydroisoquinoline and consequently modulating both enzyme recognition and reductive activation [1]. The BRENDA dataset demonstrates that within a single scaffold, compounds differing only in aryl substitution pattern exhibit NQO1 activities differing by over 100-fold—for example, compound 10b (0.11 µmol/min/mg) vs. 10a (0.001 µmol/min/mg) [1]. The 5-nitro-2-pyridyl geometry also creates a specific hydrogen bond acceptor topology at the enzyme active site that the 3-nitro isomer cannot recapitulate, based on known NQO1-nitroaromatic co-crystal structures [2].

Positional specificity: 5-nitro vs 3-nitro
Class-level inference
5-Nitro-2-pyridyl geometry (para to linkage) vs 3-nitro (ortho) leads to up to 110-fold difference in NQO1 activity across congeneric series.
5-Nitro orientation is critical for NQO1 substrate recognition; isomers cannot be interchanged
Avoid 3-nitro isomers for enzyme-substrate structure-activity studies
positional isomer nitro group orientation enzyme recognition structure-activity relationship

Optimal Research Application Scenarios


NQO1-Directed Bioreductive Prodrug Development

The 5-nitropyridin-2-yl THIQ scaffold serves as a versatile starting point for structure-activity relationship studies of NQO1-mediated bioreduction. The extensive quantitative dataset available through Burke et al. (2011) and the BRENDA enzyme database provides a well-characterized baseline of specific activities across a congeneric series, enabling researchers to benchmark new analogs directly against known compounds with activities spanning 0.001–0.11 µmol/min/mg [1]. The intermediate electron deficiency of the mono-nitro-5-pyridyl configuration positions this compound as an ideal scaffold for systematic exploration of how incremental changes in nitro group count, position, and ring electronics modulate NQO1 catalytic efficiency. CB-1954 (specific activity 0.0062 µmol/min/mg) serves as the clinically relevant comparator for any bioreductive prodrug candidate developed from this scaffold [1].

IMPDH2 Enzyme Mechanism and Co-Substrate Binding Studies

With Ki values of 430 nM (IMP-competitive), 440 nM (NAD-competitive), and 240 nM (non-competitive) against human IMPDH2 [1], this compound provides a unique tool for dissecting IMPDH2 catalytic mechanism at the co-substrate level. Unlike mycophenolic acid (uncompetitive with IMP) or mizoribine monophosphate (IMP-competitive only), the ability to compete at both IMP and NAD binding sites makes this scaffold valuable for bi-substrate kinetic analyses and for probing conformational changes in IMPDH2 that coordinate IMP and NAD binding . The compound can serve as a reference inhibitor in high-throughput screens seeking isoform-selective (IMPDH2 vs. IMPDH1) inhibitors with novel binding modes.

Nitroreductase Engineering and Directed Evolution Screening

The mono-nitro-5-pyridyl configuration produces a defined reduction product (the corresponding 5-amino derivative upon complete nitro group reduction [1]) that can be tracked spectrophotometrically. This makes the compound suitable as a substrate probe in directed evolution campaigns for engineered nitroreductase variants with altered substrate specificity. The well-characterized electronic profile (single nitro group, predictable reduction potential, defined product) enables cleaner kinetic analysis compared to dinitro substrates that generate complex mixtures of partially reduced intermediates. The commercial availability of the compound at defined purity levels (95-97% from multiple vendors ) supports reproducible enzyme kinetics measurements.

Cryptosporidium parvum IMPDH Selectivity Profiling

Given that C. parvum relies exclusively on IMPDH for guanine nucleotide biosynthesis and its IMPDH is evolutionarily divergent from human isoforms due to lateral gene transfer from bacteria [1], this compound class holds potential for antiparasitic selectivity profiling. The compound's IMPDH2 inhibitory activity (Ki ~240-440 nM) and the precedent for parasite-selective IMPDH inhibitors identified via high-throughput screening targeting the diverged active site region [1] support its use as a chemical probe in comparative inhibition studies between human IMPDH2 and C. parvum IMPDH, potentially revealing selectivity-determining structural features of the enzyme active site.

Application
Selection Property
Validation Focus
NQO1-directed bioreductive prodrug development
Well-characterized NQO1 activity series for benchmarking
Compare reduction kinetics against established reference bioreductive agents
IMPDH2 enzyme mechanism and co-substrate binding studies
Multi-substrate competitive inhibition profile
Validate co-substrate binding mode via kinetic analysis
Nitroreductase engineering and directed evolution screening
Defined mono-nitro reduction product for spectrophotometric tracking
Monitor product formation in engineered enzyme variants
Cryptosporidium parvum IMPDH selectivity profiling
IMPDH2 inhibitory activity with potential for pathogen-selectivity assessment
Profile selectivity between human and parasite IMPDH isoforms
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